molecular formula C29H24O2 B14772055 1,1'-Diphenyl-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol

1,1'-Diphenyl-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol

Cat. No.: B14772055
M. Wt: 404.5 g/mol
InChI Key: IKWOFXPBYGOCRG-UHFFFAOYSA-N
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Description

1,1’-Diphenyl-3,3’-spirobi[1,2-dihydroindene]-4,4’-diol is a complex organic compound characterized by its unique spirobiindane skeleton This compound is notable for its C2-symmetry, strong rigidity, high stability, and ease of modification

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Diphenyl-3,3’-spirobi[1,2-dihydroindene]-4,4’-diol typically involves the construction of the spiro skeleton. One common method is the enantioselective synthesis from bisphenol A or bisphenol C. The reaction mechanism often involves the formation of a spiro intermediate, followed by further modifications to achieve the desired product .

Industrial Production Methods

Industrial production of this compound is challenging due to the need for high enantioselectivity and purity. Current methods often require laborious synthetic and resolution steps, limiting large-scale production. advancements in asymmetric catalytic synthesis have shown promise in improving the efficiency and scalability of production .

Chemical Reactions Analysis

Types of Reactions

1,1’-Diphenyl-3,3’-spirobi[1,2-dihydroindene]-4,4’-diol undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

1,1’-Diphenyl-3,3’-spirobi[1,2-dihydroindene]-4,4’-diol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.

    Biology: The compound’s unique structure makes it a valuable tool in studying molecular interactions and biological pathways.

    Medicine: Research is ongoing into its potential therapeutic applications, including drug development and delivery systems.

    Industry: It is used in the production of advanced materials, such as polymers and nanocomposites.

Mechanism of Action

The mechanism of action of 1,1’-Diphenyl-3,3’-spirobi[1,2-dihydroindene]-4,4’-diol involves its interaction with specific molecular targets. The compound’s spirobiindane skeleton allows it to bind selectively to certain enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the desired effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-Diphenyl-3,3’-spirobi[1,2-dihydroindene]-4,4’-diol is unique due to its specific structural features, including the diphenyl groups and the diol functionality. These characteristics confer distinct chemical properties and reactivity, making it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C29H24O2

Molecular Weight

404.5 g/mol

IUPAC Name

1,1'-diphenyl-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol

InChI

InChI=1S/C29H24O2/c30-25-15-7-13-21-23(19-9-3-1-4-10-19)17-29(27(21)25)18-24(20-11-5-2-6-12-20)22-14-8-16-26(31)28(22)29/h1-16,23-24,30-31H,17-18H2

InChI Key

IKWOFXPBYGOCRG-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C13CC(C4=C3C(=CC=C4)O)C5=CC=CC=C5)C(=CC=C2)O)C6=CC=CC=C6

Origin of Product

United States

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